molecular formula C6H7N3O2 B017990 Methyl 5-aminopyrazine-2-carboxylate CAS No. 13924-94-2

Methyl 5-aminopyrazine-2-carboxylate

Cat. No.: B017990
CAS No.: 13924-94-2
M. Wt: 153.14 g/mol
InChI Key: RPEZSZAVQOVHCZ-UHFFFAOYSA-N
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Description

Methyl 5-aminopyrazine-2-carboxylate is an important organic intermediate with the molecular formula C₆H₇N₃O₂ and a molar mass of 153.14 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

Methyl 5-aminopyrazine-2-carboxylate is a derivative of 3-aminopyrazine-2-carboxamide . It primarily targets the Prolyl-tRNA Synthetase (ProRS) . ProRS plays a crucial role in protein synthesis, which is essential for the growth and survival of all cells .

Mode of Action

The compound interacts with its target, ProRS, through a two-step catalytic reaction . This process involves the formation of an enzyme-bound aminoacyl-adenylate (AMP-aa), followed by the formation of an aminoacylated tRNA by transferring the amino acid to the corresponding tRNA .

Biochemical Pathways

The interaction of this compound with ProRS affects the proteosynthesis pathway, which is essential for the growth and survival of cells . The compound’s action on this pathway can lead to the inhibition of protein synthesis, thereby affecting the growth and survival of the cells.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption . The compound’s lipophilicity (Log Po/w) is 0.95, indicating it has the potential to cross biological membranes .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis due to its interaction with ProRS . This can lead to the cessation of growth and survival of the cells.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by light and temperature . Therefore, it should be stored in a dark place and at a temperature between 2-8°C . Furthermore, its solubility can affect its bioavailability and efficacy. It is very soluble, with a solubility of 45.0 mg/ml , which can enhance its bioavailability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-aminopyrazine-2-carboxylate can be synthesized from 5-halopyrazine-2-carboxylate. The synthetic process involves the following steps :

    Amination Reaction: 5-halopyrazine-2-carboxylate reacts with substituted amino reagents in the presence of an organic solvent and alkali at 60-70°C. The reaction mixture is then poured into water, filtered, and dried to obtain this compound.

    Deamination and Hydrolysis: The 5-substituted aminopyrazine-2-carboxylate undergoes deamination and hydrolysis to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted pyrazine derivatives.

Scientific Research Applications

Methyl 5-aminopyrazine-2-carboxylate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Methyl 5-aminopyrazine-2-carboxylate can be compared with other similar compounds, such as:

  • Methyl 3-amino-5-methylpyrazine-2-carboxylate
  • Methyl 5-chloropyrazine-2-carboxylate
  • Methyl 6-methoxy-2-pyrazinecarboxylate

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its amino group at the 5-position and carboxylate ester at the 2-position make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 5-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEZSZAVQOVHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561413
Record name Methyl 5-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-94-2
Record name Methyl 5-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminopyrazine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A large steel reaction vessel was charged with a solution of 5-fluoro-pyrazine-2-carboxylic acid methyl ester (17.45 g, 111.78 mmol) in tetrahydrofuran (200 mL). The reaction solution was cooled to 0° C. and was saturated with ammonia gas over 2–3 h. The vessel was then tightly sealed. The reaction was then mechanically agitated and allowed to warm to 25° C. overnight. The vessel was then cooled to −78° C. for 15–20 min, the vessel was carefully vented, and the contents of the vessel were diluted with diethyl ether (100 mL). The resulting precipitate was isolated via filtration, rinsed with petroleum ether (2×100 mL), and air-dried to afford 5-amino-pyrazine-2-carboxylic acid methyl ester (16.97 g, 99%) as an off-white solid: mp 229–231° C.; EI-HRMS m/e calcd for C6H7N3O2 (M+) 153.0538, found 153.0537.
[Compound]
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steel
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Synthesis routes and methods II

Procedure details

Reflux a solution of 2.24 g (18.65 mmol) of 5-aminopyrazine-2-carbonitrile and 9.45 mL (74.40 mmol) of boron trifluoride etherate in 50 mL of methanol for 2 h. Concentrate the reaction mixture under reduced pressure and take up the residue obtained in 200 mL of EtOAc and 10 mL of a saturated aqueous solution of NaHCO3. Dry the organic phase over Na2SO4 and concentrate under reduced pressure. Purify the residue obtained by silica gel column chromatography, eluting with a cyclohexane/EtOAc 1:1 mixture. After concentration under reduced pressure, we obtain 1.4 g of methyl 5-aminopyrazine-2-carboxylate in the form of oil.
Quantity
2.24 g
Type
reactant
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9.45 mL
Type
reactant
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50 mL
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solvent
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saturated aqueous solution
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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